molecular formula C18H23N3O3 B2704083 N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898423-15-9

N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2704083
CAS No.: 898423-15-9
M. Wt: 329.4
InChI Key: XCDWVIVYWQRBHL-UHFFFAOYSA-N
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Description

N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound known for its distinctive structure and potential applications in various scientific fields. This compound is characterized by a complex molecular framework that includes a hexahydropyridoquinoline core, making it a subject of interest in medicinal chemistry and synthetic organic research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multiple steps, beginning with the construction of the hexahydropyridoquinoline core. This can be achieved through a series of cyclization reactions, often utilizing starting materials such as substituted anilines and cyclic ketones.

The key steps in the synthesis include:

  • Cyclization: : Formation of the hexahydropyridoquinoline core via cyclization of the precursor molecules.

  • Functionalization: : Introduction of the oxalamide functionality through reactions with appropriate reagents like oxalyl chloride.

  • Substitution: : Attachment of the isobutyl group through substitution reactions.

Industrial Production Methods

On an industrial scale, the production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This might involve continuous flow chemistry techniques, advanced purification methods, and precise control of reaction conditions such as temperature, pressure, and solvent systems.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: : Where the compound is subjected to oxidizing agents, leading to the formation of different oxidation products.

  • Reduction: : Reactions with reducing agents can lead to the reduction of specific functional groups within the molecule.

  • Substitution: : Where the isobutyl or oxalamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

The reactions typically involve common reagents such as:

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution reagents: : Halogens, alkylating agents.

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield higher oxidized derivatives, while reduction could lead to the formation of simpler amides or amines.

Scientific Research Applications

Chemistry

In chemistry, N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is studied for its unique structural properties and reactivity. It serves as a model compound for studying cyclization and substitution reactions.

Biology

In biological research, this compound may be investigated for its potential interactions with biological targets, which could lead to the development of new bioactive molecules.

Medicine

Its complex structure makes it a candidate for drug development studies, where it could be screened for activities such as enzyme inhibition, receptor binding, or antimicrobial properties.

Industry

In the industrial sector, this compound could be explored for use in materials science, particularly in the development of novel polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide involves its interactions at the molecular level with specific targets. These targets could include enzymes, receptors, or other biomolecules. The exact pathways and targets would depend on its specific application, whether in drug development, chemical reactions, or material science.

Comparison with Similar Compounds

N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide can be compared with other compounds with similar structures, such as:

  • N1-isobutyl-N2-(3-oxo-1,2,3,4-tetrahydroquinolin-9-yl)oxalamide: : Differing in the saturation level of the quinoline ring.

  • N1-isobutyl-N2-(3-oxo-pyrido[3,2,1-ij]quinolin-9-yl)oxalamide: : A variation in the pyridoquinoline core.

  • N1-isobutyl-N2-(3-oxo-hexahydroquinolin-9-yl)oxalamide: : Differing in the degree of hydrogenation of the core structure.

Each of these compounds would exhibit unique properties and reactivity, making this compound distinct in its specific applications and mechanisms.

Properties

IUPAC Name

N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-11(2)10-19-17(23)18(24)20-14-8-12-4-3-7-21-15(22)6-5-13(9-14)16(12)21/h8-9,11H,3-7,10H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDWVIVYWQRBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401321118
Record name N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49678151
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

898423-15-9
Record name N-(2-methylpropyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401321118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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